Butylphosphinic acid

Description

Context and Significance within Organophosphorus Acid Chemistry

Phosphinic acids are derivatives of the parent compound, hypophosphorous acid (H₃PO₂ or H₂P(O)OH), which was first introduced by August Wilhelm Hofmann in 1855. mdpi.com These compounds are distinguished by the presence of a phosphinylidene [P(O)(H)] moiety or two organic groups attached to the phosphorus atom, along with a hydroxyl group. atamanchemicals.comebi.ac.uk This structural arrangement provides phosphinic acids with unique versatility for further functionalization and diverse chemical reactivity. wikipedia.org

The significance of phosphinic acids in organophosphorus chemistry stems from their ability to form stable P-C bonds, which are generally inert to hydrolysis and thermal decomposition, unlike phosphate (B84403) esters. They serve as valuable building blocks in organic synthesis, facilitating the creation of complex molecules. ontosight.ainih.gov Furthermore, phosphinic acid derivatives have found applications as inhibitors of enzymes, particularly metalloproteases, in biomedicine, as well as in agriculture as fungicides or plant growth regulators, and in materials science for developing novel materials like self-healing coatings or biocompatible surfaces. mdpi.comontosight.ainih.govontosight.ai Their ability to interact with metal ions and biological targets is a key aspect of their versatility. ontosight.ai

General Structural Features of Butylphosphinic Acid and its Derivatives

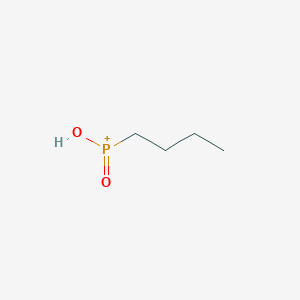

The core structure of a phosphinic acid involves a central phosphorus atom. In the case of phosphinic acids, this phosphorus atom is typically bonded to two organic groups and one hydroxyl group (R₂P(O)OH), or one organic group, one hydrogen atom, and one hydroxyl group (RP(O)(H)OH), along with a phosphoryl oxygen (P=O). The presence of the butyl group (CH₃CH₂CH₂CH₂-) directly bonded to the phosphorus atom defines "this compound" or its derivatives.

While "n-butylphosphinic acid" (CH₃CH₂CH₂CH₂PH(O)OH) is a logical extension of the phosphinic acid series, specific detailed studies focusing solely on this exact compound are less frequently highlighted in general literature compared to its phosphonic acid counterpart or more complex phosphinic acid derivatives. However, the broader class of phosphinic acids containing butyl groups, either as a single substituent or as part of a more complex structure, is well-documented.

Two notable examples of butyl-containing phosphinic acid derivatives illustrate these structural features:

(3-Aminopropyl)(n-butyl)phosphinic acid: This compound features a phosphorus atom bonded to an n-butyl group, a 3-aminopropyl group, and a hydroxyl group, along with a phosphoryl oxygen. Its molecular formula is C₇H₁₈NO₂P. nih.gov The presence of both a butyl chain and an amino-functionalized propyl chain attached to the phosphorus atom provides a diverse chemical profile.

Dithis compound: In this derivative, the phosphorus atom is bonded to two butyl groups and one hydroxyl group, in addition to the phosphoryl oxygen. Its molecular formula is C₈H₁₉O₂P. uni.lu This di-substituted structure influences its physical and chemical properties, such as its lipophilicity and potential for supramolecular interactions.

The phosphorus atom in phosphinic acids is typically in a pentavalent state, forming a tetrahedral geometry around the phosphorus center when considering the lone pairs or the double-bonded oxygen. The P-C bond is generally robust, contributing to the stability of these compounds. The P-OH group confers acidic properties, allowing for proton transfer and the formation of salts. atamanchemicals.com

The distinct structural features of this compound derivatives, particularly the nature and arrangement of the organic substituents around the phosphorus center, dictate their specific chemical behaviors, including their acidity, solubility, and reactivity, which are crucial for their diverse applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10O2P+ |

|---|---|

Molecular Weight |

121.09 g/mol |

IUPAC Name |

butyl-hydroxy-oxophosphanium |

InChI |

InChI=1S/C4H9O2P/c1-2-3-4-7(5)6/h2-4H2,1H3/p+1 |

InChI Key |

IWZVAZKRWQESRF-UHFFFAOYSA-O |

Canonical SMILES |

CCCC[P+](=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Butylphosphinic Acids and Their Derivatives

Oxidation Routes for Secondary Phosphine (B1218219) Oxides

Secondary phosphine oxides (SPOs), with the general formula R₂P(O)H, serve as crucial intermediates in the synthesis of phosphinic acids. These compounds are tetrahedral at phosphorus and are more stable than their corresponding phosphines. wikipedia.org The oxidation of SPOs leads to the formation of phosphinic acids, R₂P(O)OH. wikipedia.org

Hydrogen peroxide (H₂O₂) is a commonly preferred oxidant for converting secondary phosphine oxides to phosphinic acids. wikipedia.orgkent.ac.uk This reaction proceeds via the tautomerization of the secondary phosphine oxide to its phosphinous acid form (R₂POH), which then undergoes oxidation. wikipedia.org For instance, the oxidation of diphenylphosphine (B32561) oxide with hydrogen peroxide yields diphenylphosphinic acid. researchgate.net This method is particularly useful for the preparation of certain phosphinic acids, such as dimethylphosphinic acid, which can be challenging to synthesize by other means. kent.ac.uk

Beyond hydrogen peroxide, other oxidants and reaction conditions have been explored for the synthesis of phosphinic acids from various phosphorus-containing precursors. Air or oxygen were among the first oxidants used for phosphine oxides. wikipedia.orgkent.ac.uk Nitric acid has also been employed for oxidation. kent.ac.uk

An alternative oxidative approach involves the chlorination of a phosphine oxide using phosphorus pentachloride (PCl₅) to generate a phosphinic acid chloride, which is subsequently hydrolyzed to yield the phosphinic acid. This method has been reported to be more efficient for the preparation of higher molecular weight phosphinic acids. kent.ac.uk

Another strategy involves the oxidation of phosphinites to phosphinates, which can then be hydrolyzed to the free phosphinic acids. Oxidants such as nitrogen oxides and oxygen have been used for this purpose. If the product is stable to hydrolysis, hydrogen peroxide can also be utilized. kent.ac.uk

Grignard Reagent-Mediated Phosphinylation Reactions

Grignard reagents (R-Mg-X, where R is an organic group and X is a halogen) are powerful tools in organic synthesis for creating new carbon-carbon bonds and are widely used in the preparation of organophosphorus compounds. wikipedia.orgbyjus.com Their application in phosphinylation reactions is central to forming P-C bonds, leading to phosphinic acid precursors. kent.ac.uk

Grignard reagents react with phosphorus halides and esters to establish P-C bonds, which are crucial for synthesizing phosphinic acids. For example, the addition of Grignard reagents to phosphoryl chloride or chlorophosphonates, followed by acidic work-up, has been employed to prepare phosphinic acids. kent.ac.uk While this approach can lead to phosphinic acids, generally low yields may be observed when adding Grignard reagents to phosphoryl chloride due to the potential for extra Grignard reagent addition, leading to contamination with tri-substituted phosphine oxide. kent.ac.uk However, this issue can be mitigated by using sterically bulky phosphonic dichlorides or by slow, reversed addition of the Grignard reagent to the substrate. kent.ac.uk

The reaction of alkyl phosphites with primary, secondary, and aryl-magnesium halides yields crude dialkylphosphine oxides, which can then be directly oxidized to the corresponding phosphinic acids. kent.ac.uk The use of the sodium salt of a dialkyl phosphite (B83602) can help overcome the need for excessive amounts of Grignard reagent. kent.ac.uk

Steric factors play a significant role in Grignard reagent additions, influencing the yield and selectivity of the phosphinylation reaction. When using Grignard reagents with phosphoryl chloride, the formation of tri-substituted phosphine oxides as byproducts can occur due to additional Grignard reagent addition. This side reaction is less pronounced when sterically bulky phosphonic dichlorides are employed, suggesting that steric hindrance at the phosphorus center can prevent further additions. kent.ac.uk Similarly, the rate and outcome of reactions involving phosphinite anions and alkyl halides can be influenced by the steric bulk of the alkyl groups, potentially affecting the stabilization of transition states. umn.edu

Synthetic Approaches Involving Silyl (B83357) Phosphonite Esters

Silyl phosphonite esters have emerged as valuable synthetic reagents for the preparation of phosphinic acids. kent.ac.ukkent.ac.uk These compounds offer a flexible methodology for synthesizing a variety of substituted phosphinic acids and their esters. kent.ac.uk

One notable approach involves the addition of bis(trimethylsilyl) phosphonite to α,β-unsaturated esters under basic silylating conditions. This reaction has been optimized and developed into a useful synthetic method for phosphinic acid preparation, sometimes referred to as the "triethylammonium phosphinate reaction." kent.ac.ukkent.ac.uk Excellent yields of phosphinic acids have been obtained when α,β-unsaturated esters were used as substrates. kent.ac.uk

Silyl phosphonite esters can also be generated in situ from phosphinic acids or their esters by treatment with silylation reagents like bis(trimethylsilyl)acetamide under an argon atmosphere. These silyl phosphonites can then react with various electrophiles, such as aryl azides, to yield phosphinic acid derivatives. fu-berlin.de Furthermore, mono- and di-substituted phosphinic acids have been synthesized in a one-pot reaction by the addition of alkyl halides to silyl phosphonites under mild conditions. researchgate.net This highlights the versatility of silyl phosphonite esters as intermediates in forming P-C bonds and ultimately phosphinic acids.

Addition Reactions to Unsaturated Substrates

Addition reactions to unsaturated substrates represent a key approach for synthesizing phosphinic acids. The Michael reaction, a type of conjugate addition, is particularly relevant, involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org While the classical Michael addition focuses on carbon-carbon bond formation, the definition has broadened to include other nucleophiles, such as oxygen and nitrogen. wikipedia.org

In the context of phosphinic acid synthesis, the addition of phosphorus(III) species to unsaturated systems is a known method. For instance, the reaction between nitriles or acyl chlorides and phosphorus acid or its tris(trimethylsilyl) ester can lead to such compounds. researchgate.net Specific examples include the synthesis of 2-cyanoethyl(n-butyl)phosphinic acid ethyl ester, where n-butylphosphinic acid ethyl ester reacts with acrylonitrile (B1666552) in ethanol, catalyzed by sodium ethoxide. prepchem.com

Development of "Triethylammonium Phosphinate" and "Sodium Phosphinate" Methodologies

The "triethylammonium phosphinate" and "sodium phosphinate" methodologies are significant advancements in the synthesis of phosphinic acids, offering improved yields and broader applicability compared to earlier methods.

The "triethylammonium phosphinate" method involves the use of triethylammonium (B8662869) phosphinate, which is formed from hypophosphorous acid and triethylamine. kent.ac.ukwikipedia.org This methodology has been developed to facilitate the addition of silyl phosphonite esters to α,β-unsaturated ketones. kent.ac.uk

An improvement upon this is the "sodium phosphinate" method, which utilizes sodium phosphinate (sodium hypophosphite, NaPO₂H₂). kent.ac.ukwikipedia.orgsciencemadness.org This method, employing sodium phosphinate under conditions of excess chlorotrimethylsilane (B32843) and sodium hydride in dimethylformamide, generates bis(trimethylsilyl) phosphonite. Subsequent addition of an excess of t-butyl acrylate (B77674) leads to the synthesis of di-substituted phosphinic acids, often yielding higher results than the "triethylammonium phosphinate" method. kent.ac.uk This "sodium phosphinate" reaction has proven particularly effective when α,β-unsaturated esters are used as substrates, leading to excellent yields of phosphinic acids. kent.ac.uk

One-Pot Synthetic Strategies for Specific Butylphosphinic Acid Derivatives

One-pot synthetic strategies offer an efficient route to specific this compound derivatives by minimizing isolation and purification steps. While general one-pot syntheses for various acid derivatives exist, such as those for oxo acid derivatives via Rh(I)-catalyzed hydroacylation organic-chemistry.org or α,α-disubstituted amino acid derivatives via the Ugi reaction rsc.orgsioc-journal.cn, specific one-pot syntheses for this compound derivatives are also reported.

For example, a convenient one-pot synthesis of di-t-butylphosphinic chloride involves the reaction of m-chloroperbenzoic acid with di-t-butylchlorophosphine. The byproduct m-chlorobenzoic acid is then neutralized by the addition of triethylamine. researchgate.nettandfonline.com This method provides the desired phosphinic chloride in high yield. tandfonline.com

Esterification and De-esterification Processes for this compound Esters

Esterification and de-esterification are crucial processes for modifying phosphinic acids and their esters.

Esterification: The esterification of phosphinic acids to form phosphinates can be achieved through several methods. One common approach involves the reaction of phosphinic chlorides with alcohols. semanticscholar.org However, this method can be atom-inefficient and environmentally problematic due to the formation of hydrochloric acid. semanticscholar.org

Another route is the O-alkylation of phosphinic acids. This involves transforming the acid into its corresponding sodium or potassium salt, which then reacts with an alkyl halide. semanticscholar.org

More recently, efficient esterification of phosphinic acids has been reported using activating agents like carbodiimides. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N,N-dimethylaminopyridine (DMAP) and a slight excess of alcohol in tetrahydrofuran (B95107) (THF) can yield phosphinates effectively. semanticscholar.org

The use of orthoesters, carbonates, orthocarbonates, acetals, and ketals as alkoxy group donors has also been explored for the esterification of phosphonic acids, which are isosteres of carboxylic acids. researchgate.netnih.gov For butylphosphonic acid, reactions with triethyl orthoacetate have been studied, with temperature influencing the conversion and yield of the product. researchgate.net The selective formation of monoesters versus diesters is a key consideration in these reactions, with monoesters forming via an intermediate at lower temperatures, while higher temperatures can lead to diesters or pyrophosphonates. nih.gov

De-esterification (Hydrolysis): Phosphinic acids can be regenerated from their esters (phosphinates) through hydrolysis or dealkylation. mdpi.com Hydrolysis can occur under both acidic and basic conditions. mdpi.com

Acidic hydrolysis, often involving concentrated hydrochloric acid, is a common method for converting phosphonic acid dialkyl esters to the corresponding phosphonic acids. google.com For example, dibutyl ester of butylphosphonic acid can be hydrolyzed with hydrochloric acid to yield butylphosphonic acid. google.com However, this method may require a large excess of acid and long reaction times for complete conversion. google.com

Alkaline hydrolysis, typically using sodium hydroxide (B78521), is also effective for de-esterification. The sodium salt formed during alkaline hydrolysis can then be converted to the free acid by treatment with hydrochloric acid. mdpi.com The efficiency of alkaline hydrolysis is influenced by steric hindrance within the phosphinate and the strength of the resulting acid. mdpi.com Cleavage of the C-O bond can also be achieved using trimethylsilyl (B98337) halides. mdpi.com

Structural Elucidation and Advanced Spectroscopic Analysis of Butylphosphinic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the molecular structure of butylphosphinic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ³¹P, detailed information about the electronic environment, connectivity, and dynamic behavior of the molecule can be obtained.

Proton (¹H) NMR Spectroscopic Investigations of Molecular Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl group and the acidic proton directly attached to phosphorus. The chemical shifts and coupling patterns are highly informative. The protons on the butyl chain (CH₃-CH₂-CH₂-CH₂-P) would exhibit characteristic multiplicities due to spin-spin coupling with adjacent protons. The terminal methyl (CH₃) protons would appear as a triplet, while the methylene (B1212753) (CH₂) groups would present as complex multiplets.

A defining feature of the spectrum is the signal for the proton bonded directly to the phosphorus atom (P-H). This proton experiences a very large one-bond coupling constant (¹JP-H) with the phosphorus-31 nucleus, resulting in a distinct doublet. The chemical shift of this proton is sensitive to the solvent and concentration due to its involvement in hydrogen bonding.

Table 3.1.1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| P-H | 7.0 - 7.5 | Doublet (d) | ¹JP-H ≈ 500 - 600 |

| α-CH₂ | 1.6 - 2.0 | Multiplet (m) | |

| β, γ-CH₂ | 1.3 - 1.6 | Multiplet (m) |

| δ-CH₃ | 0.8 - 1.0 | Triplet (t) | ³JH-H ≈ 7 |

Note: Predicted values are based on general data for alkylphosphinic acids.

Phosphorus (³¹P) NMR Spectroscopic Characterization

³¹P NMR spectroscopy provides direct insight into the chemical environment of the phosphorus atom. For this compound, the proton-coupled ³¹P NMR spectrum would display a doublet due to the large one-bond coupling with the directly attached proton (¹JP-H). In a proton-decoupled (³¹P{¹H}) experiment, this signal would collapse into a sharp singlet. The chemical shift (δ) is characteristic of phosphinic acids and is influenced by the nature of the alkyl substituent and intermolecular interactions such as hydrogen bonding. researchgate.net

Table 3.1.2: Typical ³¹P NMR Spectral Data for Alkylphosphinic Acids

| Spectrum Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Proton-Coupled | +25 to +40 | Doublet (d) | ¹JP-H ≈ 500 - 600 |

| Proton-Decoupled | +25 to +40 | Singlet (s) | N/A |

Low-Temperature NMR Studies for Conformational and Associative Dynamics

Low-temperature NMR studies are crucial for understanding the dynamic processes of self-association in phosphinic acids. As the temperature is lowered, the rapid exchange of protons involved in hydrogen bonding slows down, allowing for the observation of distinct molecular aggregates.

While specific low-temperature NMR data for n-butylphosphinic acid is scarce, studies on analogous compounds like tert-butylphosphonic acid demonstrate the power of this technique. mdpi.com At room temperature, a single, averaged signal is typically observed for the acidic protons. However, upon cooling in an aprotic solvent, this signal can broaden and resolve into multiple signals, indicating the formation of stable, hydrogen-bonded species such as dimers or larger cage-like tetramers. mdpi.com In these structures, each acid molecule acts as both a hydrogen bond donor and acceptor. The observation of separate signals for non-equivalent bridging protons at very low temperatures confirms that the chemical exchange between them becomes slow on the NMR timescale. mdpi.com This technique allows for the characterization of the stoichiometry and symmetry of the self-assembled structures present in solution.

X-ray Diffraction Techniques for Crystalline State Analysis

X-ray diffraction provides definitive information on the precise three-dimensional arrangement of atoms in the solid state, offering insights into bond lengths, bond angles, and the supramolecular architecture established through intermolecular forces.

Single-Crystal X-ray Diffraction for Defining Molecular and Supramolecular Architectures

This dimeric structure is a recurring and highly stable motif in the crystallography of phosphinic, phosphonic, and carboxylic acids. The geometric parameters of these hydrogen bonds provide a quantitative measure of their strength.

Table 3.2.1: Selected Crystallographic Data for the Dimeric Structure of di-tert-butylphosphinic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| O-H···O Bond Length | 2.486 Å |

| P=O Bond Length | 1.516 Å |

| P-OH Bond Length | 1.543 Å |

Data obtained from the single-crystal X-ray diffraction study of di-tert-butylphosphinic acid. acs.org

Mass Spectrometry (MS) Techniques for Molecular Identification and Quantification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly employed.

In ESI-MS, this compound would typically be observed as a deprotonated molecule, [M-H]⁻, in negative ion mode. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be detected. Tandem MS (MS/MS) experiments on these parent ions would induce fragmentation, providing structural information.

The fragmentation of the this compound ion is expected to proceed through characteristic pathways for P-alkyl compounds. Key fragmentation mechanisms include:

Cleavage of the P-C bond , leading to the loss of the butyl radical (•C₄H₉) or butene (C₄H₈) via hydrogen rearrangement.

Cleavage within the alkyl chain , particularly β-cleavage relative to the phosphorus atom, which is a common pathway for alkyl chains.

Loss of small neutral molecules , such as water (H₂O) from the phosphinic acid group.

Table 3.3.1: Plausible Mass Spectrometric Fragments for this compound (Molecular Weight: 122.12 g/mol )

| m/z (Nominal) | Ion Formula | Plausible Identity/Origin |

|---|---|---|

| 121 | [C₄H₁₀O₂P]⁻ | [M-H]⁻, Deprotonated parent molecule |

| 103 | [C₄H₈OP]⁻ | [M-H - H₂O]⁻, Loss of water |

| 65 | [H₂O₂P]⁻ | [M-H - C₄H₈]⁻, Loss of butene |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry for organophosphorus acids.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of non-volatile and thermally labile molecules, such as this compound, directly from a liquid solution. nih.gov This method uses electrical energy to transfer ions from the solution phase into the gas phase for mass spectrometric analysis, typically producing intact molecular ions with minimal fragmentation. nih.govyoutube.com

In solution, phosphinic acids can form hydrogen-bonded aggregates. ESI-MS analysis allows for the detection of these solution-phase species. For compounds similar to this compound, such as tert-butylphosphonic acid, ESI-MS reveals the presence of various anionic aggregates. researchgate.net These species are typically of the type [(R-PO(OH)H)n-H]−, where 'n' represents the number of monomer units in the cluster. researchgate.net The specific aggregates observed can depend on instrumental conditions. researchgate.net The analysis of these clusters is crucial for understanding the intermolecular interactions and self-assembly processes of this compound in solution.

Research findings using ESI-MS have identified protonated molecules and various aggregate species. The high-resolution capabilities of modern mass spectrometers enable the determination of accurate molecular weights, which aids in assigning molecular formulas with high confidence. nih.gov

| Ion Description | Formula | Observed m/z (Daltons) | Ion Type |

|---|---|---|---|

| Protonated Monomer | [C₄H₁₁O₂P + H]⁺ | 123.0518 (Calculated) | Positive Ion |

| Deprotonated Monomer | [C₄H₁₁O₂P - H]⁻ | 121.0373 (Calculated) | Negative Ion |

| Deprotonated Dimer Analog | [(C₄H₁₁O₃P)₂ - H]⁻ | 275.08 (for Butylphosphonic acid) | Anionic Aggregate |

| Deprotonated Trimer Analog | [(C₄H₁₁O₃P)₃ - H]⁻ | 413.12 (for Butylphosphonic acid) | Anionic Aggregate |

*Data for analogous butylphosphonic acid aggregates are shown to illustrate the formation of cluster ions detected by ESI-MS. researchgate.net Similar behavior is expected for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Butylphosphinic Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net However, this compound, due to its polarity and low volatility, is not directly amenable to GC-MS analysis. To overcome this limitation, a chemical modification process known as derivatization is employed. youtube.com Derivatization converts the polar functional groups of the analyte into less polar, more volatile, and more thermally stable derivatives. researchgate.netyoutube.com

Common derivatization strategies for phosphonic and phosphinic acids include:

Silylation: This process replaces active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov

Alkylation/Esterification: This involves converting the acidic protons into alkyl esters, such as methyl or ethyl esters. Reagents like diazomethane (B1218177) or boron trifluoride in methanol (B129727) (BF₃-MeOH) can be used for this purpose. mdpi.commdpi.com

The choice of derivatization reagent is critical and depends on the specific analyte and the complexity of the sample matrix. researchgate.net Following derivatization, the resulting this compound derivative can be effectively separated by the gas chromatograph and subsequently identified by the mass spectrometer based on its characteristic mass spectrum and retention time. Research on related phosphonic acids has shown that derivatization allows for quantification at very low levels, in the picogram range, particularly when using selected ion monitoring (SIM) mode in the mass spectrometer. mdpi.com

| Derivatization Method | Typical Reagent | Purpose | Reported Quantitation Limits (for related compounds) |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, TBDMSCl | Increases volatility and thermal stability by replacing acidic protons with silyl (B83357) groups. | 30-60 pg (SIM mode) mdpi.com |

| Methylation (Esterification) | Diazomethane (DM), BF₃-Methanol | Converts polar acid groups to less polar methyl esters, enhancing volatility. mdpi.com | 300-500 pg (Full Scan Mode) mdpi.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark technique for the selective and sensitive detection of compounds in complex matrices such as biological fluids or environmental samples. fsu.edunih.gov This method combines the separation power of liquid chromatography (LC) with the high specificity of tandem mass spectrometry (MS/MS). nih.gov

In this technique, the sample is first injected into an LC system, where this compound is separated from other components based on its interaction with the stationary and mobile phases. nih.gov Reversed-phase chromatography is commonly used for such polar analytes. The separated analyte then enters the mass spectrometer, where it is ionized (typically by ESI).

The key advantage of tandem mass spectrometry is its ability to perform fragmentation experiments. bluthbio.com A specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signature for the analyte, significantly reducing matrix interference and enhancing detection sensitivity. frontiersin.org The combination of a specific retention time, precursor ion m/z, and product ion m/z provides unambiguous identification and quantification. taylorandfrancis.com

| Parameter | Value/Description |

|---|---|

| Chromatography | Reversed-Phase (e.g., C18 column) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| Precursor Ion (Q1) | m/z 139.0519 ([M+H]⁺) nih.gov |

| Product Ions (Q3) | m/z 121, 111, 62.9, 46.9, 39.0 nih.gov |

| Fragmentation Mode | Collision-Induced Dissociation (CID) nih.gov |

Note: Data is for Butylphosphonic acid, which serves as a proxy for establishing analytical methods for this compound due to structural similarity. nih.gov

Theoretical and Computational Investigations of Butylphosphinic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is routinely applied to determine molecular geometries, reaction energies, and various spectroscopic properties.

A fundamental application of DFT is the optimization of a molecule's geometry to find its lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. Following optimization, the electronic structure, including the distribution of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be determined.

Currently, there are no published studies that provide optimized geometry parameters or a detailed electronic structure analysis specifically for the butylphosphinic acid molecule using DFT. While DFT has been used to study the adsorption of n-butylphosphonic acid on surfaces, this work does not detail the isolated molecule's intrinsic properties. researchgate.netcnr.it

Table 4.1.1: Hypothetical DFT-Calculated Geometry Parameters for this compound This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

| Parameter | Predicted Value (Å or °) |

|---|---|

| P=O Bond Length | Data not available |

| P-C Bond Length | Data not available |

| P-O Bond Length | Data not available |

| O-P-O Bond Angle | Data not available |

| C-P=O Bond Angle | Data not available |

DFT calculations are highly effective for studying the non-covalent interactions that govern how molecules associate with one another. For a compound like this compound, which can act as a hydrogen bond donor and acceptor, DFT can quantify the strength of these interactions in dimers and larger clusters. For instance, DFT studies on the closely related tert-butylphosphonic acid have revealed average hydrogen bond strengths of 42-43 kJ mol⁻¹ in its aggregates. researchgate.net

However, a similar energetic analysis of intermolecular associations for this compound has not been reported in the scientific literature. Such a study would be crucial for understanding its self-assembly and behavior in condensed phases.

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm structures. This includes predicting vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. For example, theoretical calculations have been used to understand the ³¹P NMR chemical shifts of different configurations of tert-butylphosphonic acid. researchgate.net

There are no available studies in the literature that report predicted spectroscopic parameters or chemical shifts for this compound based on DFT calculations.

Natural Bond Orbital (NBO) Analyses for Understanding Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. uni-muenchen.de It provides a chemically intuitive picture of bonding by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) orbitals. NBO analysis can reveal key details about hyperconjugative interactions that contribute to molecular stability. For example, NBO analyses performed on aggregates of tert-butylphosphonic acid have been instrumental in understanding the cooperative strengthening of hydrogen bonds within its clusters. researchgate.net

A specific NBO analysis for this compound to elucidate its bonding characteristics, atomic charges, and orbital interactions is not present in the current body of scientific literature.

Table 4.2.1: Hypothetical NBO Analysis Data for this compound This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

|---|---|

| LP(O) -> σ*(P-C) | Data not available |

| LP(O) -> σ*(P-O) | Data not available |

| σ(P-C) -> σ*(P=O) | Data not available |

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide insights into processes like self-assembly, diffusion, and conformational changes in liquids and solutions. Studies on related compounds, such as dibutyl phosphoric acid, have used MD simulations to develop force fields and investigate dimerization and hydrogen bonding behavior. nih.govresearchgate.net

Despite its utility, there are no published molecular dynamics simulation studies that specifically model the dynamic behavior of this compound in the condensed phase. Such simulations would be valuable for understanding its properties as a solvent, its aggregation behavior, and its interactions with other molecules in a mixture.

Computational Studies on Intermolecular Interactions

The study of intermolecular interactions is critical for understanding the physical and chemical properties of molecular substances. Computational chemistry offers a variety of methods beyond DFT to probe these forces, including high-level ab initio calculations. These studies can characterize the nature and strength of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the supramolecular chemistry of a compound. Theoretical investigations into phosphinic acids have shown that they can form very strong hydrogen-bonded dimers. researchgate.netacs.org

While the general principles of intermolecular interactions in phosphinic acids are understood, specific computational studies detailing the precise nature and energetics of these interactions for this compound are absent from the literature.

Quantification of Hydrogen Bonding Strengths and Cooperative Effects

Hydrogen bonding is a critical intermolecular force governing the structure and properties of this compound in condensed phases. Computational studies on analogous organophosphorus acids, such as the parent phosphinic acid (H₃PO₂) and substituted phosphonic acids, provide a framework for understanding these interactions.

Quantum chemical calculations reveal that phosphinic acids readily form cyclic dimers through strong intermolecular hydrogen bonds. researchgate.net In these arrangements, the hydroxyl group of each molecule acts as a hydrogen bond donor to the phosphoryl oxygen of the other molecule, creating a stable eight-membered ring.

The self-association of organophosphorus acids often extends beyond simple dimerization to form larger, stable aggregates like tetramers and hexamers. researchgate.netmdpi.com This aggregation is driven by cooperative effects, where the formation of initial hydrogen bonds influences the strength and geometry of subsequent bonds, leading to enhanced stability of the larger cluster. researchgate.net For instance, computational studies on tert-butylphosphonic acid, a related organophosphorus compound, have quantified the strength of these interactions. Density Functional Theory (DFT) calculations have estimated the hydrogen bond energy for an anionic dimer of tert-butylphosphonic acid to be approximately 83 kJ mol⁻¹. researchgate.net In contrast, for a larger neutral hexamer cluster, the average hydrogen bond strength was calculated to be between 42-43 kJ mol⁻¹. researchgate.net The formation of these highly stable larger clusters from dimer units is a clear indication of positive cooperativity, where the total stability of the aggregate is greater than the sum of its individual hydrogen bonds. researchgate.netmdpi.com

Table 1: Calculated Hydrogen Bond Energies in tert-Butylphosphonic Acid Aggregates Note: Data for tert-butylphosphonic acid is used as an analogue to illustrate principles applicable to this compound systems.

| Aggregate Type | Calculated Interaction Energy (per H-bond) | Reference |

|---|---|---|

| Anionic Dimer | ~83 kJ mol⁻¹ | researchgate.net |

| Neutral Hexamer | 42-43 kJ mol⁻¹ | researchgate.net |

The phenomenon of cooperativity is crucial for understanding how this compound molecules organize in solution and in the solid state, influencing physical properties such as boiling point, viscosity, and solubility.

Mechanisms of Proton Transfer in Acid-Base Conjugate Systems

Proton transfer is a fundamental reaction in chemistry and is central to the acidic nature of this compound. Theoretical investigations into acid-base conjugate systems, such as the interaction of phosphinic or phosphonic acids with bases, shed light on the mechanistic pathways of this process. researchgate.netmasterorganicchemistry.com

The efficiency and rate of proton transfer are governed by an energy barrier, the magnitude of which is highly sensitive to the geometry of the interacting molecules. researchgate.netnih.gov Molecular dynamics simulations and DFT calculations on related phosphonic acids have identified key structural criteria that must be met to facilitate an efficient transfer. researchgate.netnih.gov These findings suggest that for this compound, the mechanism of proton transfer to its conjugate base or another acceptor is similarly constrained by specific geometric parameters.

Table 2: Geometric Criteria for Facilitating Proton Transfer in Phosphonic Acid Systems Note: These principles, derived from studies on phosphonic acids, are considered fundamental to proton transfer in related phosphinic acid systems.

| Geometric Parameter | Favorable Condition for Proton Transfer | Reference |

|---|---|---|

| O-H-O Angle | Close to 180° (linear arrangement) | nih.gov |

| O---O Distance | Less than 2.5 Å | nih.gov |

When these geometric conditions are met, the potential energy barrier for the proton to move from the donor oxygen to the acceptor oxygen is significantly lowered, allowing the transfer to occur. researchgate.net In many cases, particularly in the liquid phase, the process may not be a simple direct hop but can involve a more complex mechanism where an excess proton is shared and stabilized between two adjacent acid molecules in a Zundel-like cation (R₂P(OH)₂⁺---(HO)PR₂). nih.gov The successful completion of the transfer often depends not just on the local geometry but also on the arrangement of surrounding molecules. nih.gov

Chemical Transformations and Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Enhanced Analytical Detection and Separation

Derivatization plays a pivotal role in improving the analytical performance of polar and less volatile compounds like phosphinic acids, particularly for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These modifications typically aim to increase volatility, reduce polarity, and enhance ionization efficiency.

Silylation Methods (e.g., Formation of tert-Butyldimethylsilyl Esters)

Silylation is a widely employed derivatization technique in analytical chemistry, especially for GC analysis of polar compounds. This method involves the replacement of active hydrogens (e.g., from hydroxyl or acidic groups) with alkylsilyl groups, thereby reducing the compound's polarity and increasing its volatility and thermal stability, which are beneficial for chromatographic separation and detection fishersci.ietcichemicals.com.

For organophosphorus acids, including phosphinic acids, silylation can lead to the formation of silyl (B83357) esters. Among the various silylating reagents, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is frequently utilized tcichemicals.comnbinno.comsigmaaldrich.com. Tert-butyldimethylsilyl (TBDMS) derivatives are often preferred over trimethylsilyl (B98337) (TMS) derivatives due to their enhanced stability and reduced moisture sensitivity fishersci.ietcichemicals.com. Studies have shown that reagents like MTBSTFA, sometimes with the addition of 1% tert-butyldimethylsilyl chloride (TBDMSCl), can quantitatively convert phosphonic acids to their respective silyl esters under optimized conditions, such as heating at 60 °C for 30 minutes sigmaaldrich.com. This approach is expected to be effective for butylphosphinic acid as well, converting the acidic P-OH group into a silyl ester, improving its amenability to GC-MS analysis.

Methylation Strategies (e.g., Using Diazomethane)

Methylation is another common derivatization strategy for phosphinic and phosphonic acids, primarily to enhance their volatility for GC-MS analysis nbinno.com. Diazomethane (B1218177) (CH2N2) has historically been a popular methylating agent due to its efficiency, rapid reaction kinetics, high yields, minimal side reactions, and mild reaction conditions, producing nitrogen gas as the only byproduct.

However, the use of diazomethane is associated with significant safety concerns, as it is a sensitive, explosive gas with potential health hazards, limiting its application, particularly for on-site analysis nbinno.com. As a safer alternative, trimethylsilyldiazomethane (B103560) (TMSDAM or TMSD) has emerged nbinno.com. TMSDAM acts as a methylating agent for carboxylic acids and, in the presence of alcoholic solvents under acidic or basic conditions, can generate diazomethane in situ. Other methylation reagents evaluated for phosphonic acids include trimethylphenylammonium hydroxide (B78521) (TMPAH) and trimethylsulfonium (B1222738) hydroxide (TMSH) nbinno.com. Furthermore, trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO•BF4) offers a rapid and safer methylation protocol for phosphonic acids, providing an alternative to diazomethane-based methods nbinno.com. These methylation strategies would convert the acidic P-OH group of this compound into a methyl ester, increasing its volatility for GC-MS detection.

Charge-Reversal Derivatization for Improved Ionization and Detectability

For analytical techniques like LC-MS, particularly electrospray ionization (ESI-MS), compounds with poor ionization efficiency, such as many acidic species, often benefit from charge-reversal derivatization. This strategy aims to convert an analyte's functional group (e.g., a carboxyl or phosphinic acid group) into a derivative that can readily acquire a positive charge, enabling detection in positive ion mode. This can significantly boost sensitivity, with reported enhancements of up to 60,000-fold for certain acidic compounds.

Reagents commonly employed for charge-reversal derivatization include N-(4-aminomethylphenyl)-pyridinium (AMPP) and Dimethylaminophenacyl Bromide (DmPABr). DmPABr, for instance, reacts with carboxylic groups to reverse their polarity from negative to positive, which not only improves ionization efficiency but also enhances detection in Multiple Reaction Monitoring (MRM) mode and facilitates better separation on liquid chromatography columns. The application of such reagents to this compound would involve the derivatization of its acidic P-OH moiety, leading to a positively chargeable derivative, thereby improving its detectability and quantification in positive-ion ESI-MS/MS.

Formation of this compound Chlorides and other Reactive Intermediates

The formation of acid chlorides from carboxylic acids is a well-established synthetic transformation, typically achieved by reaction with thionyl chloride (SOCl2). In this reaction, the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which serves as a superior leaving group.

For phosphinic acids, the synthesis of phosphinic acid chlorides can be achieved through the oxidation of corresponding chlorophosphines. These phosphinic acid chlorides are highly reactive intermediates. Similar to carboxylic acid chlorides, they can undergo various nucleophilic acyl substitution reactions, allowing for their conversion into a range of other derivatives, including esters, amides, and anhydrides. They are also prone to hydrolysis, reacting with water to regenerate the parent phosphinic acid. The intermediacy of mixed carboxylic-dichlorophosphoric anhydrides has also been proposed in the synthesis of acyl chlorides from carboxylic acid salts and phosphoryl chloride (POCl3), highlighting the role of highly reactive phosphorus-containing intermediates in such transformations. The formation of this compound chloride would serve as a versatile intermediate for further synthetic modifications of the this compound scaffold.

Coordination Chemistry and Supramolecular Assembly Involving Butylphosphinic Acid Derivatives

Formation of Metal Complexes with Butylphosphinic Acid Ligands

Phosphinic acids, including this compound derivatives, serve as versatile ligands for a wide array of metal ions. Their ability to bind to metal centers through oxygen atoms, and in some cases, through additional donor atoms present in the R group, leads to the formation of diverse metal-phosphinate complexes.

Synthesis and Structural Characterization of Metal-Phosphinate Complexes

The synthesis of metal-phosphinate complexes typically involves the reaction of a metal salt with the phosphinic acid ligand in an appropriate solvent. Structural characterization often employs techniques such as X-ray diffraction, which provides detailed insights into the coordination geometry and bonding parameters.

For instance, studies on phosphinic acid derivatives, such as bis(aminomethyl)phosphinic acid, demonstrate their coordination ability towards various divalent transition metal ions including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Ca(II), and Cd(II). rsc.org In acidic solutions, complexes like all-trans-[MCl₂(H₂L-O)₂(H₂O)₂]Cl₂, where M represents the metal ion, have been observed. In these structures, the central metal ion often adopts an octahedral coordination geometry, with two phosphinate oxygen atoms, two water molecules, and two chloride ions arranged in an all-trans configuration. rsc.org The amine groups, if present, remain protonated and non-coordinated under these conditions. rsc.org

In neutral solutions, the coordination behavior can vary depending on the specific metal ion. For example, in a cobalt(II) complex, all donor atoms (phosphinate oxygen and amine nitrogens) can coordinate in a monomeric fac-N,N,O-trans-O,O′-[Co(L-N,N,O)₂]⁺ arrangement. rsc.org Conversely, in a zinc(II) complex, two phosphinate oxygen atoms and two amine nitrogen atoms from different ligand molecules coordinate in the equatorial plane, while two additional amino groups from other ligand molecules occupy axial positions. rsc.org

Phosphinic acids are recognized as effective building units in materials chemistry, capable of bonding to a wide variety of metal ions. researchgate.net This versatility allows for their application in the formation of coordination polymers and nanoparticles. researchgate.net

Coordination Modes and Ligand Denticity of this compound Derivatives

The phosphinate group, -P(O)(OH), typically binds to metal ions through its oxygen atoms. This can occur in various coordination modes. A common motif observed in phosphinate coordination polymers is the formation of eight-membered M-O-P-O-M-O-P-O rings. researchgate.net This bridging mode allows phosphinate ligands to connect multiple metal centers, leading to extended structures.

Phosphinic acids generally exhibit properties that lie between those of carboxylic acids and phosphonic acids, offering a balance of binding strength and predictable coordination behavior. researchgate.net They tend to bind more strongly to hard metal ions compared to carboxylates. researchgate.net

In protonated complexes, the phosphinic acid group itself can bind to the metal center. rsc.org The acidity of the phosphinic acid group, which is influenced by the substituent on the phosphorus atom (e.g., the butyl group in this compound), can affect the metal-induced deprotonation of other functional groups within the ligand and the extent of complex formation. rsc.org

Supramolecular Assembly Phenomena

Beyond their role as ligands in metal coordination, this compound derivatives are also capable of forming intricate supramolecular assemblies through strong intermolecular interactions, primarily hydrogen bonding.

Self-Association through Intermolecular Hydrogen Bonding

Phosphinic acids are well-known for their strong self-association properties via hydrogen bonding, forming robust aggregates in various phases. In the solid state and gas phase, phosphinic acids commonly form cyclic dimers. researchgate.netchemrxiv.org In polar aprotic solutions, they can form dimers, trimers, and tetramers. researchgate.net The strength of the O-H···O hydrogen bonds in these self-associates is notably high, reported to be as much as 30 kcal mol⁻¹ per bond, making them significantly stronger than those found in carboxylic acid dimers. researchgate.netchemrxiv.org For example, the dimerization enthalpy of dimethylphosphinic acid (Me₂POOH) is approximately 23-24 kcal mol⁻¹, which is nearly double that of acetic acid dimers. researchgate.net The dimerization energies for phosphinic acid dimers generally range from 75.4 to 95.4 kJ mol⁻¹ (or 83.9 to 104.4 kJ mol⁻¹ depending on the theoretical level), indicating their high stability. chemrxiv.org

Formation of Oligomeric and Polymeric Architectures

The strong and directional hydrogen bonding capabilities of phosphinic acids facilitate the formation of well-defined oligomeric and polymeric architectures. In crystals, phosphinic acids can appear as spiral polymers or, less commonly, as cyclic dimers. chemrxiv.org This propensity for aggregation is driven by the robust hydrogen bond network that can be established between the -P(O)(OH) units.

The ability to tune the electronic and steric properties by modifying the alkyl or aryl substituents directly attached to the phosphorus atom allows for the design of materials with unique characteristics that are not achievable with analogous phosphonates or carboxylates. researchgate.net This tunability is crucial for the controlled formation of specific oligomeric and polymeric structures, enabling applications in various fields of materials chemistry. researchgate.net

Table 1: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 21680365 |

| Butylphosphonic acid | 76839 |

| Dimethylphosphinic acid | 111867 |

Applications in Catalysis and Polymer Science

Butylphosphinic Acid Derivatives as Ligands in Catalytic Systems

Derivatives of this compound are part of a broader class of chiral organophosphorus compounds that serve as crucial ligands in transition metal-catalyzed asymmetric transformations. researchgate.net The effectiveness of these ligands stems from their unique steric and electronic properties, which can be fine-tuned to create a specific chiral environment around a metal center. This chiral pocket dictates the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched products. nih.gov Chiral phosphinic acid derivatives, alongside phosphines and phosphine (B1218219) oxides, have emerged as a significant class of ligands for a variety of asymmetric catalytic reactions. researchgate.netnih.gov

In the realm of asymmetric catalysis, chiral monophosphorus ligands have gained prominence for their role in a range of reactions, including asymmetric hydrogenation, allylic substitution, and cross-coupling reactions. acs.org The design of these ligands often involves creating a rigid and electron-rich phosphorus center, which enhances both enantioselectivity and catalytic activity. nih.gov While specific studies focusing solely on this compound are not extensively detailed in the provided results, the principles governing P-chiral phosphine ligands are directly applicable. For instance, rhodium complexes of P-chiral phosphine ligands with bulky substituents, such as a t-butyl group, have demonstrated exceptionally high enantioselectivities (up to 99.9%) in the asymmetric hydrogenation of various olefins. nih.gov This suggests that this compound derivatives, with their butyl group providing steric bulk, could be valuable ligands for achieving high levels of stereocontrol in similar catalytic processes.

The development of chiral phosphoric acids, which share a phosphorus-based stereogenic center, has also significantly impacted asymmetric catalysis. These catalysts are particularly effective in a wide array of enantioselective transformations. nih.gov The success of these related compounds underscores the potential of chiral this compound derivatives to act as effective ligands in asymmetric synthesis, guiding reactions to produce a desired stereoisomer with high fidelity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The efficiency and selectivity of these transformations are heavily reliant on the nature of the phosphine ligands coordinated to the palladium center. nih.govrsc.org Bulky and electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination, which are key steps in the catalytic cycle. nih.gov

Derivatives of this compound can be precursors to or analogues of the phosphine ligands that excel in these reactions. The butyl group contributes to the steric bulk of the ligand, which can be advantageous. For example, bulky trialkylphosphines are highly effective ligands for palladium-catalyzed cross-coupling reactions. semanticscholar.org The use of dialkylbiarylphosphine ligands has expanded the scope of the Suzuki-Miyaura coupling to include less reactive substrates like aryl chlorides and tosylates, often allowing reactions to proceed at room temperature with low catalyst loadings. nih.gov This highlights the importance of the steric and electronic properties that can be engineered into phosphine ligands derived from structures like this compound.

While the direct application of this compound is not explicitly detailed, the principles of ligand design in palladium catalysis strongly suggest the potential utility of its derivatives. For instance, phosphine-incorporated metal-organic frameworks (MOFs) have been successfully used as catalysts for Suzuki-Miyaura and Heck coupling reactions, demonstrating high activity and recyclability. nih.govresearchgate.net This approach allows for the creation of coordinatively unsaturated palladium complexes on a solid support, which can be highly reactive. nih.gov The synthesis of phosphine ligands often involves the reaction of an organolithium or Grignard reagent with a chlorophosphine, a process that could be adapted to create ligands from this compound derivatives. nih.govacs.org

Table 1: Influence of Ligand Type on Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Ligand Class | Key Advantages | Substrate Scope |

| Suzuki-Miyaura | Dialkylbiarylphosphines | High reactivity, room temperature reactions, low catalyst loadings. nih.gov | Aryl chlorides, aryl tosylates, heteroaryl systems. nih.gov |

| Suzuki-Miyaura & Heck | Phosphine-incorporated MOFs | High activity, high stability, recyclability. nih.gov | Bromobenzene, phenylboronic acid. nih.govresearchgate.net |

| General Cross-Coupling | Bulky Trialkylphosphines | Strong electron-donation, steric bulk enhances reactivity. semanticscholar.org | Wide range of substrates. |

Role in Polymerization Processes

Cationic polymerization is a type of chain-growth polymerization that involves the propagation of a cationic active center. wikipedia.org The initiation of this process requires the generation of a carbocation from a monomer, which can be achieved using initiators such as strong protic acids or Lewis acids. wikipedia.orgyoutube.com this compound, as a phosphinic acid, can function as a protic acid initiator.

The mechanism begins with the protonation of a monomer, typically an alkene with electron-donating substituents, by the acid. unacademy.comyoutube.com The acid donates a proton (H+) to the monomer's double bond, leading to the formation of a carbocation intermediate. youtube.com The stability of this carbocation is crucial for the polymerization to proceed, which is why monomers with electron-donating groups are preferred as they help to stabilize the positive charge. youtube.com

The counter-ion generated from the initiator (in this case, the butylphosphinate anion) must be weakly nucleophilic. wikipedia.org If the counter-ion is highly nucleophilic, it can readily combine with the carbocation, leading to premature termination of the polymerization. wikipedia.org Therefore, the choice of a suitable acid with a non-nucleophilic counter-ion is essential for successful cationic polymerization. While common initiators include phosphoric, sulfuric, and triflic acids, phosphinic acids like this compound can also serve this role, leading to the formation of polymers, although often of low molecular weight when using strong protic acids alone. wikipedia.org

The initiation process can be summarized in the following steps:

Protonation of the monomer: The protic acid (HA), in this case, this compound, donates a proton to the monomer (M). HA + M → H-M⁺ + A⁻

Formation of the carbocation: The protonated monomer becomes the initial carbocationic species.

Propagation: The carbocation then reacts with subsequent monomer units to propagate the polymer chain. youtube.com

Lewis acids can also initiate cationic polymerization, often in the presence of a co-initiator like water or an alcohol, which acts as the proton source. wikipedia.orglibretexts.org

Derivatives of phosphinic acids have been successfully employed as components of initiators for ring-opening polymerization (ROP), a process used to produce a variety of polymers, including biodegradable polyesters like polylactide (PLA). sciencesconf.org The structure of the initiator plays a critical role in controlling the polymerization, influencing factors such as activity, control over molecular weight, and stereoselectivity. sciencesconf.orgresearchgate.net

A notable example is the use of bis(phosphinic)diamido yttrium complexes as initiators for the ring-opening polymerization of lactide. ox.ac.uk These complexes have demonstrated high activity in this process. The structure of these initiators, where a phosphinic group is part of a larger ligand framework around a metal center, is key to their catalytic performance. ox.ac.uk The rate of polymerization was found to be dependent on the flexibility of the diamine backbone of the ligand, indicating that subtle structural modifications can have a significant impact on the catalytic activity. ox.ac.uk

The polymerization initiated by these yttrium complexes proceeds in a controlled manner, as evidenced by the linear relationship between the percentage of monomer conversion and the number-average molecular weight of the resulting polymer. ox.ac.uk This control is a desirable feature in polymer synthesis, allowing for the production of polymers with well-defined properties. NMR spectroscopy studies have shown that the dimeric structure of the initiator is maintained throughout the polymerization process. ox.ac.uk

Table 2: Performance of Bis(phosphinic)diamido Yttrium Complexes in Lactide Polymerization ox.ac.uk

| Diamine Backbone Substituent | Relative Rate of Polymerization | Polymerization Control |

| 2,2-dimethyl-1,3-propylene | Highest | Controlled |

| trans-1,2-cyclohexylene | High | Controlled |

| 1,2-ethylene | Moderate | Controlled |

| 1,2-phenylene | Lowest | Controlled |

This application demonstrates that derivatives of phosphinic acids can be integral components of sophisticated catalytic systems for ring-opening polymerization, enabling the synthesis of well-defined polymeric materials.

Emulsion polymerization is a widely used industrial process for the production of various polymers. The initiation of this process is often achieved using thermal initiators, such as persulfates, at elevated temperatures. pcimag.com However, redox initiation systems offer a powerful alternative, allowing polymerization to occur at lower temperatures and providing better control over the reaction. 1stsourceresearch.comcmu.edu A redox system consists of a reducing agent and an oxidizing agent, which react to generate free radicals that initiate polymerization. pcimag.com

While this compound itself is not a common component of these systems, related acid derivatives, particularly sulfinic acid derivatives, have been shown to be highly effective reducing agents in redox pairs. pcimag.com1stsourceresearch.com These systems are used both for initiating the main polymerization and for reducing residual monomer levels at the end of the reaction (a "chase" step). 1stsourceresearch.com

A typical redox pair might consist of an oxidizing agent like a persulfate or a hydroperoxide (e.g., tert-butyl hydroperoxide, tBHP) and a reducing agent such as a sulfinic acid derivative. 1stsourceresearch.compaint.org The reaction between the oxidizer and the reducer generates a significant number of free radicals, which can efficiently initiate polymerization even at low monomer concentrations. pcimag.com

Studies have shown that using redox chemistry for the main polymerization can lead to lower residual monomer levels compared to conventional thermal initiation, even before the post-polymerization chase step. 1stsourceresearch.com Furthermore, redox-initiated polymerizations can often be conducted at lower temperatures (e.g., 40 °C or even 20 °C) compared to thermal polymerizations (typically ~80 °C). pcimag.com This can result in shorter cycle times and the production of more linear, higher molecular weight polymers with improved performance characteristics. 1stsourceresearch.com The effectiveness of various reducing agents, including sulfinic acid derivatives, has been demonstrated in reducing free monomer concentrations in latex production. paint.org

Table 3: Comparison of Thermal and Redox Initiation in Emulsion Polymerization pcimag.com1stsourceresearch.com

| Initiation Method | Typical Temperature | Residual Monomer (Pre-Chase) | Polymer Properties |

| Thermal (Persulfate) | ~80 °C | Higher | - |

| Redox (e.g., tBHP/Sulfinic Acid Derivative) | 20-40 °C | Lower | More linear, higher molecular weight. |

Applications in Functional Material Science

Surface Modification and Functionalization Strategies

Phosphonic acid-based organic and organic-inorganic coatings serve as effective alternative surface treatments for various metals and metal oxides, including aluminum, titanium, and silicon. nist.gov Their ability to modify surface properties, such as hydrophobicity and adhesion, is crucial for numerous technological advancements.

Adsorption on Inorganic Substrates

The adsorption of phosphonic acids on inorganic substrates is characterized by the formation of strong covalent or electrostatic bonds between the phosphonate (B1237965) anchoring group and the metal or metal oxide surface. This robust P–O bonding is critical for the stability and functionality of the modified surfaces. nist.govnih.gov

The binding modes of phosphonic acids to metal oxides can vary, typically forming mono-, bi-, or tridentate surface phosphonate units. The specific binding configuration can depend on the nature of the metal oxide and the reaction conditions. For instance, studies on titanium dioxide (TiO2) have shown the presence of P–O–Ti, P=O, and P–OH bonds, indicating diverse surface coordination. beilstein-journals.org

Butylphosphonic acid (BPA) and its derivatives have been investigated for surface modification on a range of substrates:

Silicon (Si): Butylphosphonic acid self-assembled monolayers (SAMs) on Si substrates have demonstrated higher thermal stability compared to organosilane SAMs. The onset of thermal desorption for BPA SAM on Si is around 350 °C, with complete desorption at approximately 500 °C, which is significantly higher than that for aminopropyltriethoxysilane (APTES) SAMs (250 °C and 400 °C, respectively). acs.org

Aluminum Oxide (Al2O3): Phosphonic acids are used to modify Al2O3 surfaces. For example, tert-butylphosphonic acid has been used to control moisture accumulation at polymer/alumina interfaces, although its effectiveness can depend on achieving sufficient surface coverage. nist.gov

Titanium Dioxide (TiO2) and Zirconium Dioxide (ZrO2): Phosphonic acid layers exhibit greater stability on TiO2 and ZrO2 substrates compared to silane (B1218182) coupling agents. nist.gov Butylphosphonic acid has been used to modify TiO2 membranes, altering their surface properties from hydrophilic to hydrophobic, which enhances protein separation and anti-fouling characteristics. uantwerpen.be

Magnesium (Mg) Alloys: Hydrothermal treatment followed by the application of 1-butylphosphonic acid derived SAMs has been employed to create protective surface coatings on AZ61 magnesium alloy, improving its surface chemistry and corrosion resistance. sigmaaldrich.com

Table 1: Thermal Stability of Butylphosphonic Acid (BPA) SAMs on Silicon acs.org

| SAM Type | Onset of Thermal Desorption (°C) | Complete Desorption (°C) |

| Butylphosphonic Acid (BPA) | 350 | ~500 |

| Aminopropyltriethoxysilane (APTES) | 250 | 400 |

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are molecular films, typically 1–3 nm thick, formed by the spontaneous adsorption of molecules onto a substrate surface from a vapor or liquid phase. nih.govrsc.org A SAM molecule generally consists of three parts: an anchoring group that binds to the surface, an aliphatic or aromatic backbone for molecular ordering, and a terminal group that determines surface properties. nih.govrsc.org Phosphonic acids are frequently used as anchoring groups due to their ability to form densely packed, uniform monolayers on various oxide surfaces through strong bidentate/tridentate immobilization. rsc.org

Butylphosphonic acid (BPA) is a prominent example used in SAM formation.

Thermal Stability: Organophosphonate SAMs, including those formed from BPA, are widely studied for their functionalization on metal oxides such as Al2O3, TiO2, HfO2, and CuO. They are known for their stronger covalent bonding and high reactivity on metal and metal oxide surfaces. Research confirms that the P–O bonding between the phosphonic acid SAM anchoring group and the metal substrate is robust and can remain stable up to 800 °C. nih.gov This high thermal stability makes phosphonic acid-based SAMs suitable for applications involving thermal annealing processes, such as in microelectronics for Cu/Si interface engineering as a copper diffusion barrier and as a molecular adhesive. acs.org

Selective Functionalization: An orthogonal functionalization method has been demonstrated to selectively deposit butylphosphonic acid SAMs on silicon substrates while preventing deposition on adjacent copper surfaces. This technique utilizes a thiolate SAM as a sacrificial layer on copper, which can be selectively desorbed at 300 °C, leaving the stable BPA film on silicon intact. nih.govacs.org

Perovskite Solar Cells: Butylphosphonic acid has been utilized in optimizing hole-transporting layers (HTLs) in inverted perovskite solar cells. A mixture of V1036 and butylphosphonic acid was used to optimize the ionization potential and wettability of the HTL, leading to improved power conversion efficiency (PCE) and fill factor (FF). For instance, PSCs based on 10% V1036 and 90% butylphosphonic acid SAM achieved a PCE of 17.8% and a high FF of 81%. rsc.org

Table 2: Performance of Perovskite Solar Cells with Butylphosphonic Acid (BPA) SAMs rsc.org

| SAM Composition | Power Conversion Efficiency (PCE) | Fill Factor (FF) |

| 10% V1036 + 90% Butylphosphonic Acid | 17.8% | 81% |

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of organic components (e.g., flexibility, tunability) with inorganic components (e.g., structural integrity, thermal stability). Phosphonic acids play a key role in the creation of such materials by acting as molecular bridges or linkers.

Development of Metal-Organic Frameworks (MOFs) Utilizing Butylphosphonic Acid Derivatives

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials formed by the coordination of metal ions or clusters (Secondary Building Units, SBUs) with organic ligands (linkers). wikipedia.org These materials possess high porosity, large surface areas, and tunable pore structures, making them attractive for various applications including gas storage and separation, catalysis, and sensing. nih.govmdpi.com

While carboxylates are the most common linkers in MOFs, phosphonate groups have emerged as viable alternatives due to their strong coordination bonds with metal centers, which can lead to increased MOF stability, particularly in aqueous environments. nih.gov

Role of Phosphonate Linkers: Phosphonate groups (R-PO3H2) can act as multi-dentate ligands, forming strong coordination bonds with metal ions. This strong binding contributes to the robustness and stability of the resulting MOF structures. The coordination motif often involves eight-membered M-O-P-O-M-O-P-O rings, similar to those found in phosphinate coordination polymers. nih.gov

Isoreticular MOFs: Research has explored the concept of an "isoreticular continuum" between phosphonate- and phosphinate-based MOFs. This involves designing MOFs where linkers with different coordinating groups (phosphonate and phosphinate) can form isoreticular structures, meaning they maintain the same topological network while allowing for fine-tuning of properties. For example, a novel bifunctional ligand, 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid, has been used to prepare MOFs that bridge the gap between bisphosphinate-based and bisphosphonate-based structures. This strategy allows for the introduction of specific functional groups or free OH groups into MOF structures, potentially enhancing properties like ion exchange or proton conductivity. nih.gov

Butylphosphonic Acid Derivatives in MOFs: Although specific MOFs directly incorporating a simple "butylphosphonic acid" linker are less commonly highlighted in broad reviews, the principle of using alkyl phosphonic acids as linkers for MOFs is well-established within the broader category of phosphonate-based MOFs. The strong binding affinity of phosphonic acids to metal centers makes them suitable candidates for constructing stable and functional MOFs, and derivatives with a butyl chain could be utilized for specific pore environments or hydrophobicity.

Table 3: Comparison of Phosphonate and Phosphinate Linkers in MOFs nih.gov

| Linker Type | Coordination Strength with Trivalent Metals | Resulting MOF Stability | Potential for Functionalization |

| Phosphinate | Stronger | Increased | Introduces specific functional groups |

| Phosphonate | Strong | Robust | Introduces free OH groups (e.g., for ion exchange, proton conductivity) |

Q & A

Q. How can researchers optimize the synthesis of butylphosphinic acid to ensure reproducibility and purity?

- Methodological Answer : Begin with a modified Arbuzov reaction, substituting alkyl halides with butyl groups. Monitor reaction conditions (temperature: 80–100°C, solvent: anhydrous THF) to minimize side products like phosphonates. Purify via fractional crystallization or column chromatography (silica gel, eluent: chloroform/methanol). Validate purity using P NMR (peak at δ 25–30 ppm for phosphinic acids) and HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) . For batch-to-batch consistency, implement quality control protocols (e.g., elemental analysis, Karl Fischer titration for moisture) .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- H/P NMR : Identify alkyl chain conformation (δ 0.8–1.5 ppm for butyl protons) and phosphorus environment.

- FTIR : Confirm P–O and P–C bonds (stretching frequencies: 950–1250 cm).

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks ([M-H]) and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

Cross-reference data with computational models (DFT calculations for bond angles/distances) .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 2–12), incubate samples at 25°C/40°C, and monitor degradation via HPLC every 24 hours. Acidic conditions (pH <4) may hydrolyze P–C bonds, while alkaline conditions (pH >10) promote oxidation.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Store lyophilized samples at -20°C under argon to prevent moisture absorption .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound in catalytic systems?

- Methodological Answer : Apply a systematic framework:

Replicate Studies : Repeat experiments under identical conditions (solvent, catalyst loading, temperature).

Control Variables : Isolate factors like trace metal impurities (use chelating agents) or oxygen exposure (inert atmosphere).

Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to study coordination geometry or in situ Raman spectroscopy to track intermediate species.

Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, substrate ratio) .

Q. What strategies enhance this compound’s utility in designing metal-organic frameworks (MOFs)?

- Methodological Answer : Focus on ligand functionalization:

- Coordination Studies : Screen metal ions (e.g., Zn, Cu) using isothermal titration calorimetry (ITC) to determine binding constants.

- Post-Synthetic Modification : Graft this compound onto pre-formed MOFs via solvent-assisted ligand exchange. Characterize pore size/distribution using BET surface area analysis.

- Computational Modeling : Simulate MOF stability with DFT (e.g., bond dissociation energies for P–M bonds) .

Q. How can researchers mitigate interference from phosphates/phosphonates when quantifying this compound in complex matrices?

- Methodological Answer : Develop a selective assay:

- Sample Pretreatment : Use solid-phase extraction (SPE) with anion-exchange cartridges to isolate phosphinic acids.

- Chromatographic Separation : Employ ion-pair HPLC (e.g., tetrabutylammonium bromide as ion-pair reagent) to resolve co-eluting species.

- Detection : Couple with tandem mass spectrometry (MS/MS) for high specificity (e.g., MRM transitions for this compound) .

Q. What computational methods are most effective for predicting this compound’s reactivity in novel reactions?

- Methodological Answer : Combine quantum mechanics and machine learning:

- Reactivity Prediction : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices.

- Kinetic Modeling : Apply transition state theory (TST) to simulate reaction pathways (software: Gaussian, ORCA).

- Data-Driven Insights : Train neural networks on existing kinetic data to predict activation barriers for untested reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products